molecular formula C19H20N2O5S B3505605 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid

4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid

Cat. No. B3505605
M. Wt: 388.4 g/mol
InChI Key: NUMNLSPIGAJFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid, also known as PSB-1115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions and protons. This inhibition has been found to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid has also been found to exhibit anticonvulsant properties by inhibiting the activity of carbonic anhydrase. In addition, 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid has been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the activity of acetylcholinesterase and monoamine oxidase, respectively.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. Another advantage is its wide range of potential therapeutic applications. However, one of the limitations of using 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid. One direction is the development of new derivatives of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the potential use of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new methods for the synthesis of 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid should be investigated to improve its availability and reduce its cost.

Scientific Research Applications

4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. 4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been found to be beneficial in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

IUPAC Name

4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18(20-16-8-4-15(5-9-16)19(23)24)14-6-10-17(11-7-14)27(25,26)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMNLSPIGAJFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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